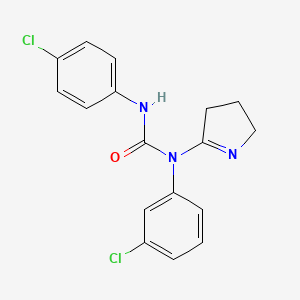
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a useful research compound. Its molecular formula is C17H15Cl2N3O and its molecular weight is 348.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15Cl2N2O, and it has a molecular weight of approximately 320.21 g/mol. The structure includes two chlorinated phenyl rings and a pyrrole moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of chlorinated phenyl groups enhances the antimicrobial efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Kinase Inhibition : Similar compounds have been found to inhibit specific kinases that play crucial roles in cell proliferation and survival.
- Receptor Modulation : The compound may act on various receptors involved in inflammatory and immune responses.
Antitumor Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating potent activity against certain types of cancer cells .
Antimicrobial Efficacy
In a comparative study, the compound was tested against both Gram-positive and Gram-negative bacteria. It showed effective inhibition with Minimum Inhibitory Concentration (MIC) values as low as 12.4 µM against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
Anti-inflammatory Studies
Research has indicated that the compound can reduce pro-inflammatory cytokine production in vitro, which could be beneficial for treating chronic inflammatory diseases .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-14(9-7-12)21-17(23)22(16-5-2-10-20-16)15-4-1-3-13(19)11-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEACFLUFXAUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














